molecular formula C15H11ClN2O2 B11581481 5-[(2-Chlorophenoxy)methyl]-3-phenyl-1,2,4-oxadiazole

5-[(2-Chlorophenoxy)methyl]-3-phenyl-1,2,4-oxadiazole

Cat. No.: B11581481
M. Wt: 286.71 g/mol
InChI Key: RCUPSVKERMLLMX-UHFFFAOYSA-N
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Description

5-[(2-Chlorophenoxy)methyl]-3-phenyl-1,2,4-oxadiazole is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-Chlorophenoxy)methyl]-3-phenyl-1,2,4-oxadiazole typically involves the reaction of 2-chlorophenol with a suitable alkylating agent to form 2-chlorophenyl ether. This intermediate is then reacted with hydrazine hydrate and an appropriate carboxylic acid derivative to form the oxadiazole ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-[(2-Chlorophenoxy)methyl]-3-phenyl-1,2,4-oxadiazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while nucleophilic substitution can produce a variety of substituted phenyl derivatives.

Scientific Research Applications

5-[(2-Chlorophenoxy)methyl]-3-phenyl-1,2,4-oxadiazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-[(2-Chlorophenoxy)methyl]-3-phenyl-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(2-Chlorophenoxy)methyl]-3-phenyl-1,2,4-oxadiazole is unique due to its specific substitution pattern and the presence of both chlorophenyl and phenyl groups. This combination imparts distinct chemical and physical properties, making it suitable for various specialized applications.

Properties

Molecular Formula

C15H11ClN2O2

Molecular Weight

286.71 g/mol

IUPAC Name

5-[(2-chlorophenoxy)methyl]-3-phenyl-1,2,4-oxadiazole

InChI

InChI=1S/C15H11ClN2O2/c16-12-8-4-5-9-13(12)19-10-14-17-15(18-20-14)11-6-2-1-3-7-11/h1-9H,10H2

InChI Key

RCUPSVKERMLLMX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)COC3=CC=CC=C3Cl

Origin of Product

United States

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